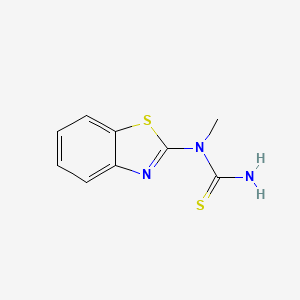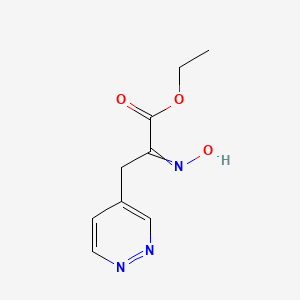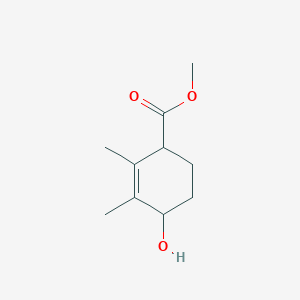![molecular formula C15H16N2 B14375562 2-Butylpyrazolo[5,1-a]isoquinoline CAS No. 89877-03-2](/img/structure/B14375562.png)
2-Butylpyrazolo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that contains both a pyrazole ring and an isoquinoline ring. This compound is part of a broader class of pyrazolo[5,1-a]isoquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields . Another method involves the use of a carboxylate ligand under air, which can be performed in alcohol at a lower temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using metal catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butylpyrazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Butylpyrazolo[5,1-a]isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of fluorescent probes due to its good fluorescence emission properties.
Mechanism of Action
The mechanism of action of 2-Butylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the dopamine D4 receptor, inhibiting its activity. As a CDC25B inhibitor, it interferes with the CDC25B enzyme, which is involved in cell cycle regulation .
Comparison with Similar Compounds
2-Butylpyrazolo[5,1-a]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridine: Known for its potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Exhibits significant bioactivity due to the fusion of the pyrazole ring with other heterocycles.
Pyrazolopyridines: Known for their antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the pyrazole and isoquinoline rings, which confer a distinct set of biological activities and chemical properties.
Properties
CAS No. |
89877-03-2 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-butylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-15-14-8-5-4-6-12(14)9-10-17(15)16-13/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
SAPLPVPLQYEDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C=CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




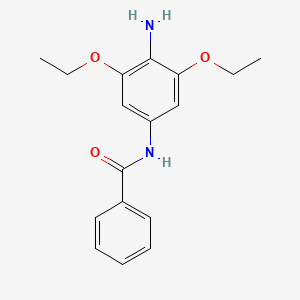
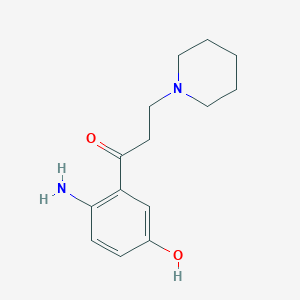
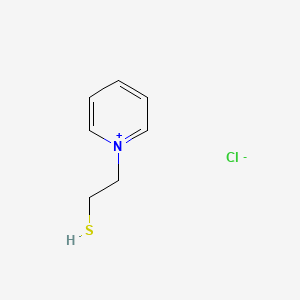


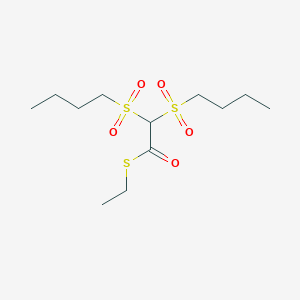

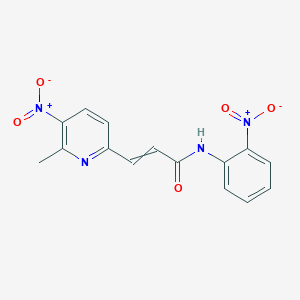
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
